Undecylglyoxal
Description
Undecylglyoxal (CAS 16979-04-7), also known as TRIDECANAL, 2-oxo-, is a long-chain α-dicarbonyl compound with the molecular formula C₁₃H₂₄O₂ . It features a glyoxal moiety (two adjacent carbonyl groups) attached to an undecyl chain, distinguishing it from shorter-chain α-dicarbonyls like glyoxal and methylglyoxal. This structure confers unique physicochemical properties, such as increased lipophilicity and reduced volatility compared to its smaller analogs. While its applications are less documented than those of glyoxal derivatives, this compound is hypothesized to play roles in specialty chemical synthesis and surfactant formulations due to its amphiphilic nature .
Properties
IUPAC Name |
2-oxotridecanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAOZVRRSPDKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168746 | |
| Record name | Tridecanal, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16979-04-7 | |
| Record name | Tridecanal, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanal, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecylglyoxal can be synthesized through several methods. One common approach involves the oxidation of undecyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via the oxidation of undecyl alcohol using catalytic processes. These processes often employ metal catalysts such as silver or copper to facilitate the oxidation reaction. The reaction is carried out in large-scale reactors under optimized conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Undecylglyoxal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Undecanoic acid.
Reduction: Undecyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Undecylglyoxal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential interactions with biological molecules, particularly proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its reactivity with biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of undecylglyoxal involves its reactivity with nucleophilic sites in biomolecules. The aldehyde group can form covalent bonds with amino groups in proteins or nucleic acids, leading to the formation of advanced glycation end products (AGEs). These interactions can affect the structure and function of the biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Similarities
Undecylglyoxal belongs to the α-dicarbonyl family, sharing the reactive carbonyl groups with glyoxal (C₂H₂O₂), methylglyoxal (C₃H₄O₂), and 3-deoxyglucosone (C₆H₁₀O₅). These compounds are characterized by adjacent carbonyl groups, which drive their reactivity in glycation and crosslinking reactions . However, this compound’s extended alkyl chain alters its solubility, bioavailability, and interaction with biological systems compared to smaller α-dicarbonyls .
Physicochemical Properties
| Property | This compound | Glyoxal | Methylglyoxal | 3-Deoxyglucosone |
|---|---|---|---|---|
| Molecular Formula | C₁₃H₂₄O₂ | C₂H₂O₂ | C₃H₄O₂ | C₆H₁₀O₅ |
| Molecular Weight | 212.33 g/mol | 58.04 g/mol | 72.06 g/mol | 162.14 g/mol |
| Reactivity | Moderate | High | Very High | Moderate |
| Solubility | Low in water | Highly water-soluble | Water-soluble | Water-soluble |
| Lipophilicity | High | Low | Moderate | Low |
Data compiled from PubChem CID entries and structural analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
